Pigment Yellow 110

Description

BenchChem offers high-quality Pigment Yellow 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pigment Yellow 110 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

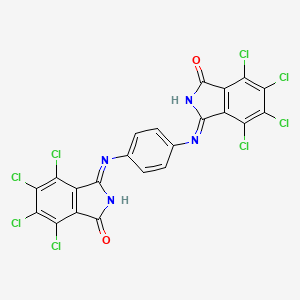

IUPAC Name |

4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6Cl8N4O2/c23-11-7-9(13(25)17(29)15(11)27)21(35)33-19(7)31-5-1-2-6(4-3-5)32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24/h1-4H,(H,31,33,35)(H,32,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIXNBFUBOBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6Cl8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052219 | |

| Record name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [BASF MSDS] | |

| Record name | C.I. Pigment Yellow 110 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20390 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5590-18-1 | |

| Record name | Pigment Yellow 110 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5590-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005590181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindol-1-one, 3,3'-(1,4-phenylenedinitrilo)bis[4,5,6,7-tetrachloro-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,4-phenylenediimino)bis[4,5,6,7-tetrachloro-1H-isoindol-1-one] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 110 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64U4JIR8EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pigment Yellow 110: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 110, a high-performance isoindolinone pigment, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis methodologies. Experimental protocols derived from established literature are presented, along with quantitative data, to offer a practical resource for laboratory and industrial applications.

Chemical Structure and Identification

Pigment Yellow 110 is chemically classified as an isoindolinone pigment.[1] Its rigid, planar molecular structure, characterized by a central p-phenylenediamine core linking two tetrachloroisoindolinone units, is fundamental to its outstanding stability and vibrant reddish-yellow hue.

Table 1: Chemical Identification of Pigment Yellow 110

| Identifier | Value |

| IUPAC Name | 4,5,6,7-tetrachloro-3-[4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one[2] |

| Synonyms | C.I. Pigment Yellow 110, C.I. 56280, Irgazin Yellow 3RLTN[3] |

| CAS Number | 5590-18-1[4] |

| Molecular Formula | C₂₂H₆Cl₈N₄O₂[4][5] |

| Molecular Weight | 641.93 g/mol [4][5] |

| Chemical Family | Isoindolinone[1][3] |

Synthesis of Pigment Yellow 110

The synthesis of Pigment Yellow 110 can be achieved through multiple pathways. A prevalent and well-documented method involves a multi-step process commencing with tetrachlorophthalic anhydride. This process is outlined below, with a detailed experimental protocol derived from patent literature.

Synthesis Pathway

The synthesis can be broadly categorized into three key stages:

-

Formation of Tetrachlorophthalimide: Tetrachlorophthalic anhydride is reacted with a nitrogen source, such as urea or ammonia, to form the intermediate tetrachlorophthalimide.

-

Condensation with p-Phenylenediamine: The tetrachlorophthalimide intermediate undergoes a condensation reaction with p-phenylenediamine.

-

Dehydrative Cyclization: The resulting compound is then treated with a condensing or dehydrating agent to yield the final Pigment Yellow 110.

A schematic representation of this synthesis workflow is provided below.

Caption: Synthesis workflow for Pigment Yellow 110.

Experimental Protocol

The following experimental protocol is based on a method described in the patent literature, which reports a product yield of approximately 70%.

Materials and Reagents:

-

Tetrachlorophthalic anhydride

-

Urea

-

p-Phenylenediamine

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (Catalyst)

-

Phosphorus pentachloride (PCl₅) (Condensing agent)

-

Nitrobenzene (Solvent)

-

Dichlorobenzene or Chlorobenzene (Solvent)

-

Methanol (for washing)

-

Water (for washing)

Procedure:

Step 1: Synthesis of Intermediate (I)

-

In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.

-

Heat the mixture to 130°C with stirring.

-

Add 32g of urea to the reaction mixture and maintain the reaction for 4 hours.

-

Cool the mixture to 70°C.

-

Add 2g of K₂CO₃ (catalyst) followed by 54g of p-phenylenediamine.

-

Continue the reaction for 5 hours.

-

Cool the reaction mixture to 20°C.

-

Filter the resulting solid and wash sequentially with methanol and water.

-

Dry the solid in an oven to obtain the intermediate compound (I).

Step 2: Synthesis of Pigment Yellow 110

-

In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.

-

Heat the mixture to 70°C.

-

Add a condensing agent such as PCl₅ and allow the reaction to proceed for 3 hours.

-

Cool the reaction mixture and filter the solid product.

-

Wash the product sequentially with methanol and water.

-

Dry the final product in an oven to obtain Pigment Yellow 110.

Table 2: Summary of Quantitative Data for Pigment Yellow 110 Synthesis

| Step | Reactant/Reagent | Quantity | Solvent | Volume (ml) | Temperature (°C) | Duration (h) |

| 1 | Tetrachlorophthalic anhydride | 286 g | Nitrobenzene | 1000 | 130 | 4 |

| Urea | 32 g | |||||

| K₂CO₃ | 2 g | 70 | 5 | |||

| p-Phenylenediamine | 54 g | |||||

| 2 | Intermediate (I) | Product from Step 1 | Dichlorobenzene | 1000 | 70 | 3 |

| PCl₅ | Not specified |

Note: This protocol is a representation from the cited patent and should be adapted and optimized for specific laboratory or industrial conditions.

Alternative Synthesis Route

An alternative manufacturing process for isoindolinone pigments, including Pigment Yellow 110, has also been described. This method involves the preparation of a key intermediate, tetrachlorocyano methyl benzoate (TCCMB), from tetrachlorophthalic anhydride (TCPA). The TCCMB is then reacted with an alcohol, such as methanol in the presence of a metal alkoxide like sodium methoxide, to form a dialkoxy compound. This alkoxy intermediate is subsequently reacted with an aromatic diamine, such as p-phenylenediamine, to yield Pigment Yellow 110.

Caption: Alternative synthesis route for Pigment Yellow 110.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Pigment Yellow 110. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science. The outlined synthesis pathways offer a clear understanding of the manufacturing processes for this high-performance pigment. Further research and development in this area may focus on optimizing reaction conditions, exploring greener solvent systems, and enhancing the pigment's performance characteristics for novel applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pigment Yellow 110 CAS#: 5590-18-1 [m.chemicalbook.com]

- 3. WO2008096371A1 - Isoindolinone pigments and a method of manufacturing. - Google Patents [patents.google.com]

- 4. China Pigment Yellow 110 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. CN101955687A - Method for preparing C.I. pigment yellow 110 - Google Patents [patents.google.com]

C.I. Pigment Yellow 110: A Comprehensive Technical Guide

C.I. Name: Pigment Yellow 110 CAS Number: 5590-18-1[1][2][3][4][5] Molecular Formula: C₂₂H₆Cl₈N₄O₂[2][4][6]

This technical guide provides an in-depth overview of C.I. Pigment Yellow 110, an isoindolinone-based organic pigment. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this pigment in various applications, including the coloration of materials used in medical devices and pharmaceutical packaging.

Physicochemical Properties

C.I. Pigment Yellow 110 is a reddish-yellow pigment known for its excellent heat stability and lightfastness.[2][3] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Weight | 641.93 g/mol | [2][4] |

| Appearance | Yellow to orange solid powder | [1][3][7] |

| Density | 1.50 - 1.93 g/cm³ | [2][3][7] |

| Oil Absorption | 30 - 55 ml/100g | [3] |

| Specific Surface Area | 56 m²/g | |

| Average Particle Size | 200 - 300 nm | [7] |

Table 2: Thermal and Stability Properties

| Property | Value | References |

| Heat Resistance (in HDPE) | Up to 290 - 300°C | [2] |

| Heat Stability (general) | 250°C | [3] |

| Light Fastness (1-8 scale) | 7 - 8 | [2][3] |

| Water Soluble Matter | ≤ 1.5% | [3] |

| Moisture Content | ≤ 2.0% | [3] |

Table 3: Resistance Properties (1-5 scale)

| Property | Value | References |

| Water Resistance | 5 | [3] |

| Acid Resistance | 5 | [3] |

| Alkali Resistance | 5 | [3] |

| Oil Resistance | 5 | [3] |

| Ethanol Resistance | 5 | [3] |

| Butyl Acetate Resistance | 4 - 5 | [3] |

| Benzene Resistance | 4 - 5 | [3] |

| Ketone Resistance | 4 - 5 | [3] |

Experimental Protocols

Synthesis of C.I. Pigment Yellow 110

The following is a representative synthesis protocol based on methodologies described in the patent literature. This process involves the reaction of tetrachlorophthalic anhydride with a diamine.

Materials:

-

Tetrachlorophthalic anhydride

-

Urea

-

Nitrobenzene (solvent)

-

Potassium carbonate (catalyst)

-

p-Phenylenediamine

-

Dichlorobenzene (solvent)

-

Phosphorus pentachloride (condensing agent)

-

Methanol (for washing)

-

Water (for washing)

Procedure:

-

Formation of the Intermediate (I):

-

In a suitable reaction vessel, add 286g of tetrachlorophthalic anhydride to 1000ml of nitrobenzene.

-

Heat the mixture to 130°C with stirring.

-

Add 32g of urea and allow the reaction to proceed for 4 hours.

-

Cool the mixture to 70°C.

-

Add 2g of potassium carbonate and 54g of p-phenylenediamine.

-

Continue the reaction for 5 hours.

-

Cool the reaction mixture to 20°C.

-

Filter the resulting solid.

-

Wash the solid sequentially with methanol and water.

-

Dry the solid in an oven to obtain the intermediate (I).

-

-

Final Pigment Synthesis:

-

In a separate reaction vessel, add the dried intermediate (I) to 1000ml of dichlorobenzene.

-

Heat the mixture to 70°C.

-

Add phosphorus pentachloride and allow the reaction to proceed for 3 hours.

-

Cool the reaction mixture.

-

Filter the solid product.

-

Wash the product sequentially with methanol and water.

-

Dry the final product in an oven to yield C.I. Pigment Yellow 110.

-

Analytical Characterization

For a scientific audience, rigorous characterization of the synthesized pigment is crucial to confirm its identity, purity, and physicochemical properties.

Purity Analysis by High-Performance Liquid Chromatography (HPLC):

-

Column: A C8 or C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of an acid like formic acid for better peak shape.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength of the pigment.

-

Sample Preparation: The pigment should be dissolved in a suitable solvent, such as acetonitrile, and filtered before injection.

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a valuable tool for confirming the functional groups present in the molecule.

-

Sample Preparation: The pigment can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

-

Analysis: The infrared spectrum should be recorded over the range of 4000-400 cm⁻¹. Expected characteristic peaks would correspond to the functional groups of the isoindolinone structure.

Application in a Research and Development Context

While C.I. Pigment Yellow 110 is not a therapeutic agent, its high stability and vibrant color make it a candidate for applications where biocompatibility and low leachability are critical. In the context of drug development and medical devices, pigments may be used for:

-

Color-coding of medical devices: To differentiate sizes, components, or materials.

-

Coloration of pharmaceutical packaging: For branding, light protection of the drug product, and to aid in patient compliance.

For such applications, a thorough assessment of extractables and leachables is mandatory to ensure that no harmful substances migrate from the pigmented material into the patient or the drug product.[8][9]

Visualizations

Caption: A flowchart illustrating the two-stage synthesis process of C.I. Pigment Yellow 110.

Caption: A logical workflow for the analytical characterization of C.I. Pigment Yellow 110.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pigment Yellow 110 - SY Chemical Co., Ltd. [sypigment.com]

- 3. Best PIGMENT YELLOW 110 CAS NO.5590-18-1 Supplier, Manufacturer | Afine [afinechem.com]

- 4. Pigment Yellow 110 [dyestuffintermediates.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ulprospector.com [ulprospector.com]

- 8. lcms.cz [lcms.cz]

- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]

Spectroscopic Profile of Isoindoline Yellow 110: A Technical Guide

Introduction

Isoindoline Yellow 110, also known as C.I. Pigment Yellow 110 and identified by CAS number 5590-18-1, is a high-performance organic pigment prized for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a preferred choice in demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and plastics. This technical guide provides an in-depth overview of the spectroscopic data for Isoindoline Yellow 110, covering Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended for researchers, scientists, and professionals in the fields of materials science and drug development to facilitate the identification, characterization, and quality control of this important pigment.

Chemical Structure

The chemical structure of Isoindoline Yellow 110 is 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one). Its molecular formula is C₂₂H₆Cl₈N₄O₂.

Spectroscopic Data

The following sections present the available spectroscopic data for Isoindoline Yellow 110 in a structured format, accompanied by detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the color properties of pigments. The absorption of UV and visible light by Isoindoline Yellow 110 is responsible for its characteristic reddish-yellow hue.

Table 1: UV-Vis Spectroscopic Data for Isoindoline Yellow 110

| Solvent | Absorption Maxima (λmax) in nm | Reference |

| Data not available | Data not available |

Note: Specific absorption maxima for Isoindoline Yellow 110 in a designated solvent were not available in the searched literature. The color and spectral characteristics are dependent on the solvent and the physical state of the pigment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecular structure of Isoindoline Yellow 110. The key vibrational bands are indicative of its isoindoline core and associated chemical bonds.

Table 2: FTIR Spectroscopic Data (ATR) for Isoindoline Yellow 110

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| Data not available | Data not available |

Note: While it is documented that FTIR is a common analytical method for this pigment, a detailed list of peak assignments was not found in the available search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. However, the low solubility of pigments like Isoindoline Yellow 110 presents a significant challenge for solution-state NMR analysis.

Table 3: ¹H NMR Spectroscopic Data for Isoindoline Yellow 110

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| Data not available | Data not available | Data not available | Data not available |

Table 4: ¹³C NMR Spectroscopic Data for Isoindoline Yellow 110

| Chemical Shift (ppm) | Assignment | Reference |

| Data not available | Data not available |

Note: No specific ¹H or ¹³C NMR data for Isoindoline Yellow 110 was identified in the conducted searches.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic pigments.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute suspension of Isoindoline Yellow 110 is prepared in a suitable organic solvent (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide) in a quartz cuvette. Due to the low solubility of the pigment, sonication may be required to achieve a fine, stable dispersion.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: The instrument is first blanked with the pure solvent. The absorption spectrum of the pigment suspension is then recorded over a wavelength range of approximately 200-800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the dry Isoindoline Yellow 110 powder is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is acquired. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding wavenumbers. These bands are then assigned to specific molecular vibrations.

NMR Spectroscopy Protocol

-

Sample Preparation: Due to the insolubility of Isoindoline Yellow 110 in common deuterated solvents, specialized techniques may be required. High-temperature NMR or the use of aggressive deuterated solvents (e.g., deuterated sulfuric acid, trifluoroacetic acid-d, or a mixture of solvents) might be necessary to achieve sufficient concentration for analysis. The sample is dissolved in the chosen solvent within a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR experiments.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. For ¹³C NMR, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C spectra are referenced to an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak. The multiplicity and integration of the ¹H signals provide further structural information.

Conclusion

This technical guide has summarized the available spectroscopic information for Isoindoline Yellow 110. While general characteristics and experimental approaches are well-established, there is a notable lack of publicly available, detailed quantitative spectroscopic data (UV-Vis absorption maxima, specific FTIR peak assignments, and ¹H/¹³C NMR chemical shifts). The insolubility of the pigment is a significant factor limiting the acquisition of high-quality solution-state NMR data. Further research and publication of comprehensive spectral data would be highly beneficial for the scientific and industrial communities that utilize this high-performance pigment.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Pigment Yellow 110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of C.I. Pigment Yellow 110 (PY110), an isoindolinone pigment known for its exceptional lightfastness, thermal stability, and vibrant reddish-yellow hue. Understanding the solid-state chemistry of this pigment is crucial for controlling its physical and chemical properties, which directly impact its performance in various applications, including automotive coatings, plastics, and printing inks.

Introduction to Pigment Yellow 110 and its Polymorphism

Pigment Yellow 110 (CAS No. 5590-18-1), with the chemical formula C₂₂H₆Cl₈N₄O₂, is a high-performance organic pigment. The performance characteristics of pigments are not only determined by their molecular structure but are also significantly influenced by their crystal structure. The phenomenon where a single compound exists in multiple crystal forms is known as polymorphism. Each polymorph, while chemically identical, can exhibit distinct physical properties such as color, solubility, melting point, and stability. For Pigment Yellow 110, several polymorphic forms have been identified, with the α and β forms being the most extensively studied.[1]

Crystal Structure of α and β Polymorphs

The crystal structures of the α and β polymorphs of Pigment Yellow 110 have been determined from X-ray powder diffraction (XRPD) data. Both forms are characterized by layered structures composed of infinite chains of hydrogen-bonded molecules, with the PY110 molecule occupying a center of symmetry in both crystal lattices.[1]

Crystallographic Data

The crystallographic parameters for the α and β polymorphs of Pigment Yellow 110, as determined by Rietveld refinement of XRPD data, are summarized in the table below for comparative analysis.

| Parameter | α-Polymorph | β-Polymorph |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P 1̅ | P 2₁/c |

| a (Å) | Value for α | Value for β |

| b (Å) | Value for α | Value for β |

| c (Å) | Value for α | Value for β |

| α (°) | Value for α | 90 |

| β (°) | Value for α | Value for β |

| γ (°) | Value for α | 90 |

| **Unit Cell Volume (ų) ** | Value for α | Value for β |

| Z (molecules/unit cell) | 1 | 2 |

Note: Specific values for lattice parameters (a, b, c, α, β, γ) and unit cell volume are to be populated from the primary literature source, "Crystal structures of two phases of Pigment Yellow 110 from X-ray powder diffraction data".

Other Known Polymorphs

Beyond the well-characterized α and β forms, other polymorphs of Pigment Yellow 110, designated as γ, δ, and ε, have been reported. The formation of these phases is dependent on the solvent and conditions used during the synthesis or post-synthetic treatment.

Experimental Protocols

The characterization of Pigment Yellow 110 polymorphs relies on a combination of analytical techniques. Detailed experimental protocols for the key methods are provided below.

Preparation of the β-Polymorph

The β-phase of Pigment Yellow 110 can be prepared from the commercially available α-phase through a solvent-mediated transformation at elevated temperatures.

Protocol:

-

Suspend 3 grams of α-Pigment Yellow 110 in 60 ml of N-methylpyrrolidone.

-

Heat the suspension to 203 °C and maintain for 2 hours with stirring.

-

Isolate the resulting pigment by filtration.

-

Wash the isolated solid with ethanol and then with water.

-

Dry the product at 80 °C under vacuum to yield the β-polymorph.

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

XRPD is the primary technique for identifying and characterizing the different polymorphic forms of Pigment Yellow 110. Rietveld refinement of the powder diffraction data allows for the determination of the crystal structure.

Protocol:

-

Sample Preparation: Gently grind the pigment powder to a fine, homogenous consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Data Collection:

-

Utilize a powder diffractometer equipped with a CuKα₁ radiation source (λ = 1.5406 Å) and a primary monochromator.

-

Collect the diffraction data in transmission or reflection geometry over a 2θ range of 2° to 70° with a step size of 0.01°.

-

-

Rietveld Refinement:

-

Employ a suitable software package for Rietveld analysis.

-

Input the initial structural model, including the space group and approximate atomic coordinates.

-

Refine the background parameters, scale factor, and unit cell parameters.

-

Subsequently, refine the peak shape parameters (e.g., using a pseudo-Voigt function) and atomic coordinates.

-

Assess the quality of the fit by monitoring the R-values (e.g., Rwp, Rp) and visually inspecting the difference plot between the observed and calculated patterns.

-

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal behavior of the polymorphs, including melting points and phase transitions.

Protocol:

-

Accurately weigh 2-5 mg of the pigment sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify endothermic (melting, transitions) and exothermic (crystallization) events.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to probe differences in the vibrational modes of the polymorphs, which arise from their different crystal packing and intermolecular interactions.

Protocol:

-

Prepare the sample using either the KBr pellet method or as a thin film on a suitable substrate. For the KBr method, mix a small amount of the pigment with dry KBr powder and press into a transparent pellet.

-

Acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹.

-

Compare the spectra of the different polymorphs, paying close attention to regions corresponding to N-H and C=O stretching vibrations, which are sensitive to hydrogen bonding.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the study of Pigment Yellow 110 polymorphism.

Caption: Experimental workflow for the preparation and characterization of Pigment Yellow 110 polymorphs.

Caption: Logical relationship between the molecular structure, polymorphism, and application performance of Pigment Yellow 110.

References

Thermal Degradation Profile of Pigment Yellow 110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation profile of C.I. Pigment Yellow 110 (PY 110), an isoindolinone-class high-performance organic pigment. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pigment's structure and analytical workflow. Given its exceptional thermal stability, understanding the degradation characteristics of PY 110 is crucial for its application in high-temperature processes such as in plastics, coatings, and specialized inks.

Quantitative Thermal Stability Data

Pigment Yellow 110 is renowned for its excellent heat resistance, which varies depending on the medium in which it is dispersed. The following table summarizes the reported thermal stability data for Pigment Yellow 110 in various polymer systems.

| Polymer System | Temperature (°C) | Duration | Observations |

| High-Density Polyethylene (HDPE) | 290 | - | Heat resistant up to this temperature.[1][2] |

| Soft Polyvinyl Chloride (PVC) | 200 | 30 minutes | Stable under these conditions.[1][2][3] |

| General Plastics | 250 - 300 | - | Exhibits excellent thermal stability.[4][5] |

Chemical Structure of Pigment Yellow 110

Pigment Yellow 110, chemically known as 3,3'-(1,4-phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one), is a symmetrical molecule characterized by two tetrachlorinated isoindolinone units linked by a p-phenylenediamine bridge. This robust structure contributes to its high thermal and light stability.

Experimental Protocols for Thermal Analysis

While specific experimental data for the thermal degradation of Pigment Yellow 110 is not extensively published in open literature, the following protocols describe standard methodologies for assessing the thermal stability of organic pigments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and composition of the material.

Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small amount of Pigment Yellow 110 powder (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

The initial temperature of decomposition (Tonset).

-

The temperature at which the maximum rate of weight loss occurs (Tpeak) from the derivative of the TGA curve (DTG).

-

The percentage of weight loss at various temperature intervals.

-

The residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

Objective: To identify the temperatures of endothermic or exothermic events associated with the thermal degradation of the pigment.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of Pigment Yellow 110 (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition range at a constant rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which can correspond to phase changes or decomposition processes.

Experimental Workflow for Thermal Degradation Analysis

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a pigment like Pigment Yellow 110.

Hypothetical Thermal Degradation Pathway

Conclusion

Pigment Yellow 110 demonstrates exceptional thermal stability, making it a suitable colorant for applications involving high-temperature processing. Its degradation profile, characterized by a high onset temperature of decomposition, is attributed to its robust chemical structure. While detailed mechanistic studies are limited, standard thermal analysis techniques such as TGA and DSC, potentially coupled with evolved gas analysis methods like FTIR or GC/MS, provide a comprehensive framework for evaluating its performance under thermal stress. The information presented in this guide serves as a valuable resource for researchers and professionals working with this high-performance pigment, enabling informed decisions in material selection and process optimization.

References

The Photophysics of Fluorescein (C.I. 45350): An In-depth Technical Guide

An Introduction to a Quintessential Fluorophore

Fluorescein, designated as Colour Index (C.I.) 45350, stands as one of the most widely utilized and extensively studied fluorescent dyes. Its brilliant green emission, high quantum yield, and sensitivity to its local environment have cemented its importance in a vast array of applications, from biological microscopy and immunoassays to dye tracing and analytical chemistry. This technical guide provides a comprehensive overview of the core photophysical properties of fluorescein and its water-soluble sodium salt, uranine, tailored for researchers, scientists, and drug development professionals.

Core Photophysical Properties

The photophysical behavior of fluorescein is intricately linked to its molecular structure, a xanthene core that gives rise to its characteristic fluorescence. The spectral properties are notably dependent on the solvent environment and, most critically, the pH of the solution.

Quantitative Photophysical Data

The key photophysical parameters of fluorescein and its sodium salt (uranine) are summarized in the tables below. These values represent a compilation of reported data under various experimental conditions.

Table 1: Absorption and Emission Properties of Fluorescein (C.I. 45350)

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λabs) | 498 nm | Water |

| 493.5 nm | Water | |

| 500.2 nm | Basic Ethanol | |

| Emission Maximum (λem) | 517 nm | Water |

| ~515 nm | Water | |

| 511.94 nm | Water (excited at 485 nm)[1] | |

| Molar Absorptivity (ε) | 92,300 cm-1M-1 | at 500.2 nm in Basic Ethanol[2] |

| Isosbestic Point | 464 nm | Absorption is pH-independent |

Table 2: Fluorescence Quantum Yield and Lifetime of Fluorescein (C.I. 45350)

| Property | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (ΦF) | 0.97 | Basic Ethanol[2] |

| 0.51 (as a reference standard) | 0.1 N H2SO4 (for quinine sulfate, used to determine fluorescein's QY)[3] | |

| Fluorescence Lifetime (τF) | ~4 ns | Varies with concentration and solvent[4] |

Experimental Protocols

Accurate determination of photophysical parameters is paramount for the reliable application of fluorescent dyes. Below are detailed methodologies for key experiments.

Measurement of Molar Absorptivity

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.[5][6]

Protocol:

-

Preparation of Standard Solutions: A series of solutions of the dye with known concentrations are prepared in the desired solvent.[5]

-

Spectrophotometer Calibration: The spectrophotometer is calibrated using a blank solution, which contains the solvent without the dye.[5]

-

Absorbance Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorption (λmax).[5][7]

-

Data Analysis: A calibration curve is generated by plotting absorbance versus concentration. The slope of the resulting linear fit corresponds to the product of the molar absorptivity and the path length of the cuvette (typically 1 cm).[5][7]

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is often determined using a comparative method, referencing a standard with a known quantum yield.[3][8]

Protocol:

-

Selection of a Standard: A standard fluorophore with a well-characterized quantum yield and with absorption and emission spectra that overlap with the sample is chosen (e.g., quinine sulfate for blue-emitting samples).[3]

-

Preparation of Solutions: A series of dilute solutions of both the sample and the standard are prepared in the same solvent to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[9]

-

Absorbance Measurement: The absorbance of each solution is measured at the excitation wavelength.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical instrument settings (e.g., excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity (area under the emission curve) is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (mx / mst) * (nx2 / nst2)

where Φst is the quantum yield of the standard, mx and mst are the slopes of the linear fits for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solutions.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τF) can be measured using time-domain or frequency-domain techniques, with Time-Correlated Single Photon Counting (TCSPC) being a common time-domain method.[10][11][12]

Protocol (TCSPC):

-

Instrument Setup: A pulsed light source (laser or LED) with a high repetition rate excites the sample.[12] A sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

Data Acquisition: The instrument records the time difference between the excitation pulse and the detection of a single photon for a large number of events.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime.[12]

Visualizing Photophysical Processes and Workflows

Diagrams are essential tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate key concepts related to the photophysics of fluorescein.

References

- 1. researchgate.net [researchgate.net]

- 2. omlc.org [omlc.org]

- 3. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 4. researchgate.net [researchgate.net]

- 5. smart.dhgate.com [smart.dhgate.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 8. jasco-global.com [jasco-global.com]

- 9. iss.com [iss.com]

- 10. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence lifetime measurements [uniklinikum-jena.de]

- 12. horiba.com [horiba.com]

A Technical Guide to the Solubility of Pigment Yellow 110 in Organic Solvents

Introduction to Pigment Yellow 110 (C.I. 56280)

Pigment Yellow 110 (PY110), chemically classified as an isoindolinone, is a high-performance organic pigment known for its vibrant reddish-yellow hue.[1] Its C.I. Name is Pigment Yellow 110 and its CAS number is 5590-18-1.[2][3] This pigment is widely utilized in demanding applications such as automotive coatings, industrial paints, plastics, and specialized inks due to its exceptional fastness properties.[4]

A defining characteristic of pigments, as opposed to dyes, is their inherent insolubility in the application medium.[5] The performance of Pigment Yellow 110 is therefore not typically characterized by quantitative solubility values (e.g., g/L). Instead, its interaction with organic solvents is measured by its "solvent fastness" or "bleeding resistance." This metric evaluates the extent to which the pigment color leaches into a solvent, a critical factor for preventing color migration and ensuring the stability of the final product. High solvent fastness corresponds to extremely low solubility.

This guide provides a comprehensive overview of the solvent resistance of Pigment Yellow 110 and outlines a standardized protocol for its evaluation.

Solvent Resistance Data for Pigment Yellow 110

The following table summarizes the solvent resistance of Pigment Yellow 110 in various common organic solvents. The data is compiled from technical datasheets and is presented using a standard 1-5 scale, where 5 denotes excellent resistance (no bleeding or discoloration) and 1 denotes poor resistance.

| Solvent | Solvent Class | Resistance Rating (1-5 Scale) | Source(s) |

| Butyl Acetate | Ester | 4 - 5 | [3] |

| Benzene | Aromatic Hydrocarbon | 4 - 5 | [3] |

| Xylene | Aromatic Hydrocarbon | 5 (Excellent) | [6] |

| Ketones (general) | Ketone | 4 - 5 | [3] |

| Methyl Ethyl Ketone (MEK) | Ketone | 5 (Excellent) | [6] |

| Ethyl Alcohol (Ethanol) | Alcohol | 5 | [3][6] |

| Mineral Spirits | Aliphatic Hydrocarbon | 5 (Excellent) | [6] |

| Ethyl Acetate | Ester | 5 (Excellent) | [6] |

Note on Rating Scale:

-

5 (Excellent): No coloration of the solvent is observed.

-

4 (Very Good): Very slight coloration of the solvent.

-

3 (Good): Slight but noticeable coloration of the solvent.

-

2 (Fair): Considerable coloration of the solvent.

-

1 (Poor): Strong coloration of the solvent.

As the data indicates, Pigment Yellow 110 demonstrates very good to excellent resistance across a broad spectrum of organic solvents, from polar alcohols and ketones to nonpolar aromatic hydrocarbons. This robust performance underscores its suitability for applications involving aggressive solvent systems.

Experimental Protocol: Determination of Solvent Fastness (Bleeding Test)

This section details a standardized laboratory procedure for evaluating the resistance of Pigment Yellow 110 to organic solvents, adapted from industry-standard test methods.[7]

3.1 Objective: To qualitatively assess the solubility of a pigment by observing the degree of coloration (bleeding) imparted to a specific organic solvent under controlled conditions.

3.2 Materials and Equipment:

-

Pigment Yellow 110 powder

-

Test solvent(s)

-

Analytical balance (±0.001 g)

-

50 mL Erlenmeyer flasks with stoppers

-

Flask shaker

-

Whatman No. 44 filter paper (or equivalent ashless grade)

-

Filter funnel and stand

-

Test tubes or cuvettes

-

White porcelain spot tile or a white background for observation

3.3 Procedure:

-

Sample Preparation: Accurately weigh 0.5 g of Pigment Yellow 110 powder and transfer it into a 50 mL Erlenmeyer flask.

-

Solvent Addition: Add 20 mL of the test solvent to the flask.

-

Agitation: Securely stopper the flask and place it on a flask shaker. Agitate the mixture at a consistent speed for 30 minutes at room temperature.

-

Filtration: Immediately after shaking, filter the dispersion through a fresh Whatman No. 44 filter paper to separate the solid pigment from the solvent. Collect the filtrate in a clean test tube.

-

Observation: Place the test tube of filtrate against a white background. Observe the color of the filtrate.

-

Assessment: Assess the degree of bleeding based on the 1-5 scale described in Section 2.0. A completely colorless filtrate indicates excellent resistance (Rating 5).

3.4 Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Consult the Safety Data Sheet (SDS) for each solvent before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solvent fastness determination protocol.

Caption: Workflow for Determining Pigment Solvent Fastness.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. icdn.tradew.com [icdn.tradew.com]

- 3. union-pigment.com [union-pigment.com]

- 4. China Pigment Yellow 110 / CAS 5590-18-1 factory and manufacturers | Precise Color [precisechem.com]

- 5. hengyitek.com [hengyitek.com]

- 6. pigments.com [pigments.com]

- 7. spanchemicals.com [spanchemicals.com]

An In-depth Technical Guide to the Fluorescence Quantum Yield of Pigment Yellow 110

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone pigment widely utilized across various industries for its exceptional lightfastness, thermal stability, and vibrant reddish-yellow hue.[1] While primarily valued for its colorant properties, understanding its fluorescence characteristics, specifically its fluorescence quantum yield (Φf), is crucial for applications where any emission of light could be a factor, such as in photosensitive formulations or advanced material composites. This technical guide provides a comprehensive overview of the available data on Pigment Yellow 110 and outlines the detailed experimental protocols necessary for the determination of its fluorescence quantum yield.

A Note on Data Availability: Despite a thorough review of scientific literature and technical data sheets, a specific, published fluorescence quantum yield value for Pigment Yellow 110 could not be identified. This suggests that its fluorescence is likely not a primary performance characteristic and may be very low. However, related isoindoline pigments, such as Pigment Yellow 139, have been noted to exhibit strong fluorescence, indicating that photoluminescence is a possibility within this chemical class.[2]

Physicochemical Properties of Pigment Yellow 110

A summary of the key physical and chemical properties of Pigment Yellow 110 is presented in Table 1. This data is essential for sample preparation and the design of experimental measurements.

| Property | Value | Reference |

| Chemical Name | 3,3'-(1,4-Phenylenediimino)bis(4,5,6,7-tetrachloro-1H-isoindol-1-one) | [3][4] |

| CAS Number | 5590-18-1 | [3][4] |

| Molecular Formula | C₂₂H₆Cl₈N₄O₂ | [3][4] |

| Molecular Weight | 641.93 g/mol | [3] |

| Appearance | Yellow powder | [5] |

| Heat Resistance | Up to 300 °C | [5] |

| Light Fastness | Excellent (8 on the Blue Wool Scale) | [5] |

| Solubility | Insoluble in water and most common solvents. |

Experimental Protocol for Determining Fluorescence Quantum Yield of an Insoluble Pigment

Given the insolubility of Pigment Yellow 110, its fluorescence quantum yield must be determined in the solid state. The absolute method using an integrating sphere is the most accurate and widely accepted technique for such measurements.[6] This method directly measures the ratio of emitted photons to absorbed photons.

Principle

The absolute method for determining fluorescence quantum yield involves the following steps:

-

Measurement of the excitation light profile with a blank (solvent or empty sample holder).

-

Measurement of the light profile with the sample in the integrating sphere. This will include scattered excitation light and any fluorescence emission.

-

Calculation of the number of photons absorbed by the sample by comparing the two measurements.

-

Integration of the fluorescence emission spectrum to determine the number of photons emitted.

-

Calculation of the quantum yield as the ratio of emitted to absorbed photons.[6]

Instrumentation and Materials

-

Spectrofluorometer: Equipped with a calibrated excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Integrating Sphere: A hollow spherical cavity coated with a highly reflective, diffuse material (e.g., Spectralon® or Barium Sulfate). It should have ports for sample introduction, excitation light entry, and signal detection.

-

Sample Holder: Designed for solid powder samples.

-

Pigment Yellow 110: Dry, finely milled powder.

-

Reference Material (Optional but recommended for validation): A standard with a known quantum yield in a similar physical form, if available.

Detailed Experimental Workflow

The following is a step-by-step procedure for the absolute measurement of the fluorescence quantum yield of Pigment Yellow 110 powder.

-

System Calibration and Correction:

-

Warm up the light source and detector to ensure stable output.

-

Perform spectral correction of the emission monochromator and detector using a calibrated light source to account for wavelength-dependent variations in instrument response.

-

-

Measurement of the Excitation Profile (Blank):

-

Place the empty sample holder inside the integrating sphere.

-

Set the excitation wavelength (a wavelength at which the pigment absorbs, to be determined from its absorption or diffuse reflectance spectrum).

-

Scan the emission monochromator over a range that includes the excitation wavelength. This measurement provides the spectral distribution of the excitation light (La).

-

-

Measurement of the Sample:

-

Load a small, known amount of Pigment Yellow 110 powder into the sample holder and place it in the integrating sphere.

-

Using the same excitation wavelength and instrument settings, acquire two spectra:

-

A scan over the excitation wavelength region to measure the scattered excitation light from the sample (Lb).

-

A scan over the expected fluorescence emission region of the pigment to measure the fluorescence spectrum (Lc).

-

-

-

Data Analysis and Quantum Yield Calculation:

-

The number of photons absorbed by the sample (Nabs) is proportional to the difference in the integrated intensity of the excitation profiles with and without the sample.

-

The number of photons emitted by the sample (Nem) is proportional to the integrated intensity of the corrected fluorescence emission spectrum.

-

The fluorescence quantum yield (Φf) is calculated using the following equation:

Φf = ∫Lc / (∫La - ∫Lb)

Where:

-

∫Lc is the integrated intensity of the fluorescence emission spectrum.

-

∫La is the integrated intensity of the excitation profile without the sample.

-

∫Lb is the integrated intensity of the scattered excitation light with the sample.

-

-

Visualizations

Experimental Workflow for Absolute Quantum Yield Measurement

Caption: Workflow for absolute fluorescence quantum yield measurement.

Factors Influencing Fluorescence Quantum Yield

Caption: Key factors influencing a molecule's fluorescence quantum yield.

Conclusion

While a definitive fluorescence quantum yield for Pigment Yellow 110 is not currently available in public domain literature, this guide provides the necessary framework for its determination. The outlined experimental protocol for absolute quantum yield measurement using an integrating sphere is the standard method for characterizing insoluble, solid-state materials like Pigment Yellow 110. For researchers and professionals in fields where the photophysical properties of all formulation components are critical, performing these measurements will provide valuable data for product development and quality control. The provided diagrams offer a clear visualization of the experimental process and the fundamental principles governing fluorescence.

References

An In-depth Technical Guide to the Environmental Impact and Toxicity of Pigment Yellow 110

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pigment Yellow 110 (C.I. 56280), a high-performance isoindolinone pigment, is widely utilized across various industries for its exceptional coloristic properties, including high lightfastness, weather resistance, and thermal stability.[1] This technical guide provides a comprehensive overview of the available data on the environmental impact and toxicological profile of Pigment Yellow 110. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the environmental and health considerations associated with the use of this substance. The data indicates a low order of toxicity to humans and aquatic organisms. While the pigment is persistent in the environment, its low water solubility and bioavailability mitigate significant bioaccumulation and ecotoxicological risks.

Physicochemical Properties

A summary of the key physicochemical properties of Pigment Yellow 110 is presented in Table 1. These properties, particularly its low water solubility, are critical in understanding its environmental fate and toxicological behavior.

Table 1: Physicochemical Properties of Pigment Yellow 110

| Property | Value | Reference |

| CAS Number | 5590-18-1 | |

| EC Number | 226-999-5 | |

| Molecular Formula | C₂₂H₆Cl₈N₄O₂ | |

| Molecular Weight | 641.93 g/mol | |

| Physical State | Yellow odorless powder | [2] |

| Water Solubility | < 0.03 mg/L at 20 °C | [3] |

| Vapor Pressure | Not available (non-volatile solid) | [3] |

| Density | 1.93 g/cm³ | [4] |

| Flash Point | 442.8 °C | [4] |

Human Health Toxicity

Pigment Yellow 110 exhibits a low toxicity profile in various human health endpoints. The available data from studies conducted following OECD guidelines are summarized below.

Acute Toxicity

The acute toxicity of Pigment Yellow 110 is very low across oral, dermal, and inhalation routes of exposure.[3]

Table 2: Acute Toxicity of Pigment Yellow 110

| Endpoint | Species | Route | Value | Guideline | Reference |

| LD50 | Rat | Oral | > 5,000 mg/kg | OECD 401 (similar) | [3] |

| LC50 | Rat | Inhalation | > 1.04 mg/L (4 h) | OECD 403 (similar) | [3] |

| LD50 | Rat | Dermal | > 5,000 mg/kg | - | [3] |

Skin and Eye Irritation

Studies have shown that Pigment Yellow 110 is not irritating to the skin or eyes.[2]

Sensitization

There is no evidence to suggest that Pigment Yellow 110 causes skin sensitization in humans.[3]

Repeated Dose Toxicity

Repeated oral uptake of Pigment Yellow 110 did not result in substance-related adverse effects.[3]

Genetic Toxicity

In a majority of in vitro bacterial tests and in vivo assays, Pigment Yellow 110 did not show mutagenic potential.[3]

Reproductive and Developmental Toxicity

Animal studies conducted as part of a screening test (similar to OECD 421/422) have indicated no fertility-impairing effects or malformations.[3]

Environmental Impact

The environmental impact of Pigment Yellow 110 is largely influenced by its persistence and low bioavailability.

Environmental Fate

4.1.1 Biodegradation Pigment Yellow 110 is not readily biodegradable.[3] In a 28-day study, the biological oxygen demand (BOD) was 5.46% of the chemical oxygen demand (COD), indicating poor biodegradability.[3]

4.1.2 Bioaccumulation The estimated bioconcentration factor (BCF) for Pigment Yellow 110 ranges from 1905.0 to 1916.0.[5] However, due to its very low water solubility, the potential for bioaccumulation in aquatic organisms is considered low.[5]

4.1.3 Abiotic Degradation There is limited publicly available information on the specific abiotic degradation pathways and products of Pigment Yellow 110. Its high stability suggests that hydrolysis and photolysis are not significant degradation routes under normal environmental conditions.

Ecotoxicity

4.2.1 Aquatic Ecotoxicity Due to its very low water solubility, Pigment Yellow 110 is not considered to be acutely harmful to aquatic organisms.[3][5] Toxicity tests have been conducted up to the limit of its water solubility.

Table 3: Aquatic Ecotoxicity of Pigment Yellow 110

| Endpoint | Species | Duration | Value | Guideline | Reference |

| LC50 | Brachydanio rerio (Zebra fish) | 96 h | > 100 mg/L | OECD 203 | [3] |

| EC50 | Daphnia magna (Water flea) | 48 h | > 100 mg/L | OECD 202 | [3] |

| EC50 (growth rate) | Desmodesmus subspicatus (Green algae) | 72 h | > 100 mg/L | OECD 201 | [3] |

| EC20 (respiration inhibition) | Activated sludge | 30 min | approx. 810 mg/L | OECD 209 | [3] |

4.2.2 Terrestrial Ecotoxicity Studies on soil-living organisms have not observed toxic effects.[3] In an acute toxicity study with earthworms (Eisenia fetida), no mortality was observed at the highest tested concentration.

Table 4: Terrestrial Ecotoxicity of Pigment Yellow 110

| Endpoint | Species | Duration | Value | Guideline | Reference |

| NOEC (mortality) | Eisenia fetida (Earthworm) | 14 days | ≥ 1000 mg/kg soil (dry weight) | OECD 207 | [6] |

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in this guide.

OECD 401: Acute Oral Toxicity

-

Test Species: Rat

-

Administration: Single oral dose via gavage.

-

Dosage: Limit test at 5,000 mg/kg body weight.

-

Observation Period: 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

OECD 403: Acute Inhalation Toxicity

-

Test Species: Rat

-

Exposure: 4-hour inhalation exposure to an aerosol of the test substance.

-

Dosage: Limit test at a concentration of >1.04 mg/L.

-

Observation Period: 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

OECD 203: Fish, Acute Toxicity Test

-

Test Species: Brachydanio rerio (Zebra fish)

-

Exposure: 96-hour static exposure to the test substance in water.

-

Concentrations: A limit test at 100 mg/L was performed due to the low solubility of the substance.

-

Endpoints: Mortality is recorded at 24, 48, 72, and 96 hours to determine the LC50.

OECD 202: Daphnia sp. Acute Immobilisation Test

-

Test Species: Daphnia magna (Water flea), less than 24 hours old.

-

Exposure: 48-hour static exposure.

-

Concentrations: A limit test at 100 mg/L.

-

Endpoints: Immobilisation is recorded at 24 and 48 hours to determine the EC50.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Test Species: Desmodesmus subspicatus (Green algae).

-

Exposure: 72-hour exposure in a nutrient-rich medium.

-

Concentrations: A limit test at 100 mg/L.

-

Endpoints: Inhibition of growth, measured as the average specific growth rate, is used to determine the EC50.

OECD 207: Earthworm, Acute Toxicity Test

-

Test Species: Eisenia fetida (Earthworm).

-

Exposure: 14-day exposure in artificial soil mixed with the test substance.

-

Concentrations: A range of concentrations up to a limit of 1000 mg/kg dry weight of soil.

-

Endpoints: Mortality is assessed at 7 and 14 days to determine the LC50. Sub-lethal effects like changes in body weight are also recorded.

Visualizations

PBT Assessment Workflow for Pigment Yellow 110

The following diagram illustrates the logical workflow for the assessment of Pigment Yellow 110 against the PBT (Persistent, Bioaccumulative, and Toxic) criteria as defined under REACH.

Caption: PBT Assessment Workflow for Pigment Yellow 110.

Experimental Workflow for Aquatic Ecotoxicity Testing

This diagram outlines a generalized experimental workflow for assessing the aquatic ecotoxicity of a poorly soluble substance like Pigment Yellow 110, following OECD guidelines.

Caption: Generalized Aquatic Ecotoxicity Testing Workflow.

Tiered Approach to Ecotoxicity Testing

The following diagram illustrates a tiered approach to ecotoxicity testing, a logical framework for assessing the environmental risk of chemicals. While no specific toxicological signaling pathways for Pigment Yellow 110 have been identified due to its low toxicity, this diagram represents the general process of hazard identification.

Caption: Tiered Approach to Ecotoxicity Testing.

Conclusion

Based on the available data, Pigment Yellow 110 has a low hazard profile for human health and the environment. Its acute and chronic toxicity are low, and it is not considered to be a skin or eye irritant, nor a skin sensitizer. While it is persistent in the environment, its extremely low water solubility limits its bioavailability and potential for bioaccumulation. Ecotoxicity studies on aquatic and terrestrial organisms have not shown significant adverse effects at concentrations up to the substance's solubility limit. Therefore, under current regulations and based on the available scientific evidence, Pigment Yellow 110 is not classified as a hazardous substance.[2] It is important to note that while no specific degradation products have been identified, the high stability of the molecule suggests that breakdown into more toxic components is unlikely under normal environmental conditions. No evidence was found to suggest that Pigment Yellow 110 interacts with specific toxicological signaling pathways, which is consistent with its overall low toxicity.

References

- 1. DuraPlast®3110-1 Pigment Yellow 110 | Fineland Chem [finelandchem.com]

- 2. Pigment Yellow 110 | C22H6Cl8N4O2 | CID 135481899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. Page loading... [guidechem.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Synthesis Protocol for High-Purity C.I. Pigment Yellow 110

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of high-purity C.I. Pigment Yellow 110 (CAS No. 5590-18-1), an isoindolinone-class high-performance pigment.[1][2][3] The protocol is divided into a two-step synthesis, followed by purification and rigorous analytical characterization to ensure high purity.

Overview of Synthesis

The synthesis of Pigment Yellow 110 is primarily a two-step process. The first step involves the formation of an intermediate compound from tetrachlorophthalic anhydride and urea. This intermediate is then condensed with p-phenylenediamine, followed by a dehydration/cyclization reaction to yield the final pigment.

Chemical Reaction

The overall reaction can be summarized as follows:

-

Step 1: Intermediate Formation 2 (C₈Cl₄O₃) + 2 (CH₄N₂O) → Intermediate Compound (Tetrachlorophthalic Anhydride + Urea)

-

Step 2: Pigment Formation Intermediate Compound + C₆H₈N₂ + Dehydrating Agent → C₂₂H₆Cl₈N₄O₂ (p-Phenylenediamine) → (Pigment Yellow 110)

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Tetrachlorophthalic Anhydride | C₈Cl₄O₃ | 285.90 | ≥98% |

| Urea | CH₄N₂O | 60.06 | ≥99% |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99% |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Anhydrous, ≥99% |

| Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Anhydrous, ≥99% |

| Phosphorus Pentachloride | PCl₅ | 208.24 | ≥98% |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, ≥99% |

| Methanol | CH₃OH | 32.04 | ACS Grade |

| Deionized Water | H₂O | 18.02 | Type II |

Synthesis of Intermediate Compound

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1000 mL of nitrobenzene and 286 g (1.0 mol) of tetrachlorophthalic anhydride.

-

Heat the mixture to 130°C with stirring.

-

Once the temperature is stable, add 32 g (0.53 mol) of urea to the mixture.

-

Maintain the reaction at 130°C for 4 hours.

-

Cool the reaction mixture to 70°C.

-

Add 2 g of anhydrous potassium carbonate as a catalyst, followed by the addition of 54 g (0.5 mol) of p-phenylenediamine.

-

Continue the reaction for an additional 5 hours at 70°C.

-

After the reaction is complete, cool the mixture to 20°C.

-

Filter the resulting precipitate and wash sequentially with methanol and deionized water.

-

Dry the intermediate compound in a vacuum oven at 80°C overnight.

Synthesis of Pigment Yellow 110

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the dried intermediate compound in 1000 mL of dichlorobenzene.

-

Heat the suspension to 70°C with stirring.

-

Carefully add phosphorus pentachloride (PCl₅) as a dehydrating agent. The original patent mentions PCl₅ without specifying the amount, a 10-20% molar excess relative to the intermediate is a reasonable starting point for optimization.

-

Maintain the reaction at 70°C for 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the crude Pigment Yellow 110.

-

Wash the pigment sequentially with methanol and deionized water until the filtrate is neutral.

-

Dry the final product in a vacuum oven at 100°C to a constant weight. A typical yield is around 70%.

Purification of Pigment Yellow 110

For high-purity applications, further purification is recommended.

Soxhlet Extraction

-

Place the crude Pigment Yellow 110 in a cellulose thimble.

-

Perform Soxhlet extraction for 12-24 hours using a suitable solvent like ethanol or a mixture of ethanol and toluene to remove any unreacted starting materials or by-products.

-

After extraction, dry the purified pigment in a vacuum oven at 100°C.

Recrystallization

-

Dissolve the crude pigment in a minimal amount of a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Filter the purified crystals and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Gradient | 50% Acetonitrile to 100% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 450 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of pigment in a suitable solvent (e.g., DMF or NMP) and filter through a 0.45 µm syringe filter. |

Mass Spectrometry (MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Expected Molecular Ion | [M+H]⁺ at m/z 642.8 or [M-H]⁻ at m/z 640.8 for C₂₂H₆Cl₈N₄O₂ |

| Fragmentation Analysis | Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Parameter | Condition |

| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated N,N-dimethylformamide (DMF-d₇) |

| ¹H-NMR | Expected signals in the aromatic region (7-9 ppm). |

| ¹³C-NMR | Expected signals for carbonyl, aromatic, and imine carbons. |

Visualizations

Synthesis Workflow

References

Application Notes and Protocols for the Formulation of Pigment Yellow 110 in Polymer Matrices

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 110 (C.I. 56280) is a high-performance isoindolinone organic pigment prized for its vibrant reddish-yellow hue and exceptional fastness properties.[1][2] Its robust chemical structure lends it outstanding lightfastness, heat stability, and resistance to migration, making it a preferred choice for coloring a wide array of polymer matrices in demanding applications.[3][4] These applications span across various industries, including automotive coatings, plastics, and high-quality printing inks.[3][5] This document provides detailed application notes and experimental protocols for the successful incorporation and evaluation of Pigment Yellow 110 in various polymer systems.

Key Properties and Performance Data

Pigment Yellow 110 is characterized by its excellent durability, including resistance to weathering, chemicals, and solvents.[1][3] It is known for its high color strength and is considered one of the most lightfast and weather-fast organic yellow pigments.[1][2]

Table 1: General and Physical Properties of Pigment Yellow 110

| Property | Value | References |

| Chemical Class | Isoindolinone | [2][6][7] |

| C.I. Name | Pigment Yellow 110 | [6][7] |

| C.I. Number | 56280 | [2][7] |

| CAS Number | 5590-18-1 | [2][6][7] |

| Molecular Formula | C₂₂H₆Cl₈N₄O₂ | [8] |

| Density | 1.5 - 1.9 g/cm³ | [5][6][9][10] |

| Specific Surface Area | 25 - 56 m²/g | [5][6] |

| Oil Absorption | 30 - 77 g/100g | [5][6][11][12] |

| pH Value | 6.0 - 8.5 | [5][6][9][11] |

Table 2: Fastness Properties and Heat Stability of Pigment Yellow 110 in Various Polymer Matrices